

Validating the Structure of 6-Methylpyridine-3-sulfonic acid: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: **6-Methylpyridine-3-sulfonic acid**

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This guide provides an objective comparison of spectroscopic methods for the structural validation of **6-methylpyridine-3-sulfonic acid** against its potential isomers. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to unambiguously confirm the structure of this compound.

Spectroscopic Data Comparison

The structural elucidation of **6-methylpyridine-3-sulfonic acid** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and when used in conjunction, they offer a definitive confirmation. Below is a comparative summary of the expected spectroscopic data for **6-methylpyridine-3-sulfonic acid** and its key isomers.

Table 1: ^1H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts, δ , in ppm)

Compound	-CH ₃ Signal	Pyridine Ring Protons
6-Methylpyridine-3-sulfonic acid	~2.6	Three distinct signals in the aromatic region.
2-Methylpyridine-5-sulfonic acid	~2.5	Three distinct signals in the aromatic region, with different splitting patterns and chemical shifts compared to the 6,3-isomer.
4-Methylpyridine-2-sulfonic acid	~2.7	Three distinct signals in the aromatic region, with unique coupling constants and shifts.
Pyridine-3-sulfonic acid	N/A	Four distinct signals in the aromatic region. [1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts, δ , in ppm)

Compound	-CH ₃ Signal	Pyridine Ring Carbons	C-SO ₃ H
6-Methylpyridine-3-sulfonic acid	~20-25	Five distinct signals in the aromatic region.	One signal, typically downfield.
2-Methylpyridine-5-sulfonic acid	~18-23	Five distinct signals with different chemical shifts.	One signal, position influenced by substitution.
4-Methylpyridine-2-sulfonic acid	~21-26	Five distinct signals with unique chemical shifts.	One signal, position influenced by substitution.
Pyridine-3-sulfonic acid	N/A	Five distinct signals in the aromatic region.	One signal.

Table 3: Key IR Spectroscopic Data (Characteristic Peaks, cm^{-1})

Compound	O-H Stretch (Sulfonic Acid)	S=O Asymmetric & Symmetric Stretch	C=N, C=C Ring Stretch	C-H Stretch (Aromatic & Aliphatic)
6-Methylpyridine-3-sulfonic acid	Broad, ~3000	~1250 & ~1040	~1600-1450	~3100-3000 (aromatic), ~2900 (aliphatic)
Pyridine-3-sulfonic acid	Broad, ~3000	~1230 & ~1035[1]	~1628, 1551, 1470[1]	Aromatic C-H stretches observed.[1]
Isomers (general)	Broad, ~3000	Similar to the target compound, with slight shifts.	Characteristic pyridine ring stretches.	Aromatic and aliphatic C-H stretches.

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺ or [M+H] ⁺	Key Fragmentation Patterns
6-Methylpyridine-3-sulfonic acid	173.01	Loss of SO ₃ (80), loss of SO ₂ (64).
Isomers	173.01	Similar fragmentation, but relative intensities of fragment ions may differ.
Pyridine-3-sulfonic acid	159	Loss of SO ₃ (80), loss of SO ₂ (64).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Analysis:
 - Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
 - For ¹H NMR, analyze the integration (proton count), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J values in Hz) to determine the connectivity of protons.
 - For ¹³C NMR, the number of unique carbon signals confirms the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

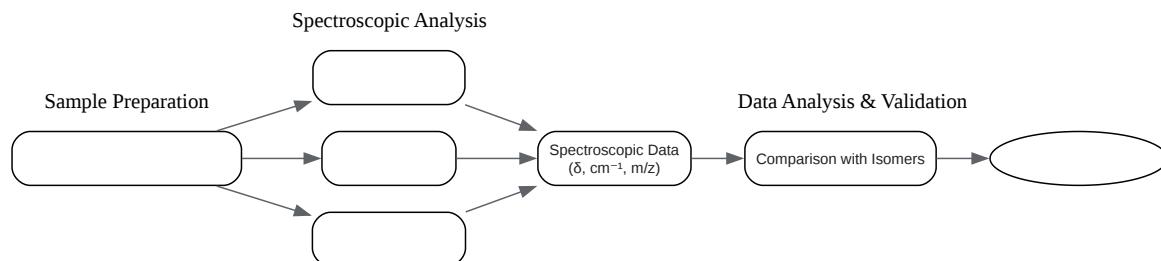
- Data Acquisition: Record the spectrum over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands (in cm^{-1}) corresponding to specific functional groups (e.g., O-H, S=O, C=N, C-H).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: A mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus the mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information. The loss of specific neutral fragments can be indicative of certain functional groups.

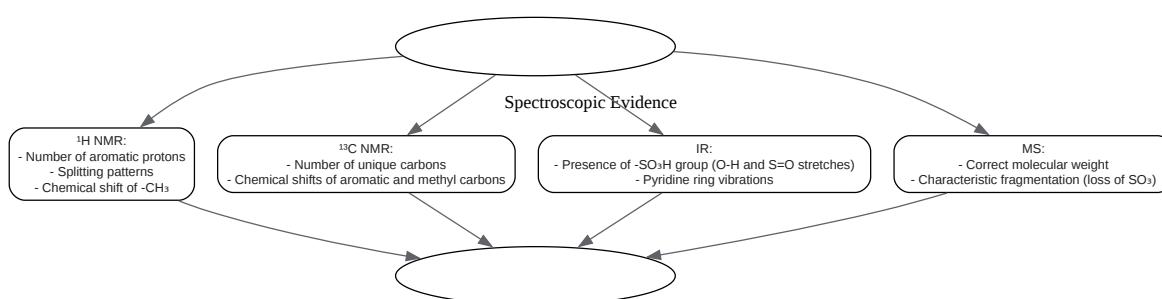
Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the spectroscopic validation of **6-methylpyridine-3-sulfonic acid**.



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Experimental workflow for structural validation.



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Logical relationship of spectroscopic data for structural confirmation.

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References

- 1. [asianpubs.org \[asianpubs.org\]](https://www.asianpubs.org)
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